molecular formula C18H22ClN3O2 B2920057 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine CAS No. 438486-41-0

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine

Cat. No.: B2920057
CAS No.: 438486-41-0
M. Wt: 347.84
InChI Key: TTXOCWSUNZFBGU-UHFFFAOYSA-N
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Description

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring attached to a quinoline moiety through a propyl linker. The quinoline ring is further fused with an oxazine ring, and the structure includes a chlorine atom at the 6th position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Oxazine Ring: The oxazine ring can be introduced through a cyclization reaction involving the quinoline derivative and an appropriate reagent such as ethylene glycol.

    Attachment of the Propyl Linker: The propyl linker can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving the propyl-substituted quinoline derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The presence of the chlorine atom and the oxazine ring enhances its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution.

    6-Chloroquinoline: A quinoline derivative with chlorine substitution at the 6th position.

    Morpholine: A simple heterocyclic compound with a morpholine ring.

Uniqueness

4-(3-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}propyl)morpholine is unique due to its complex structure, which combines a quinoline core with an oxazine ring and a morpholine ring This unique combination imparts specific chemical and biological properties that are not observed in simpler quinoline or morpholine derivatives

Properties

IUPAC Name

6-chloro-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-16-11-14-12-22(6-2-5-21-7-9-23-10-8-21)13-24-18(14)17-15(16)3-1-4-20-17/h1,3-4,11H,2,5-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOCWSUNZFBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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